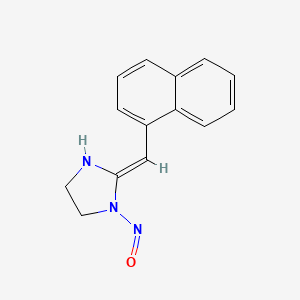
2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetic acid;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetic acid;dihydrochloride is a deuterated derivative of piperazine, a compound commonly used in medicinal chemistry. The presence of deuterium atoms in the molecule can significantly alter its pharmacokinetic properties, making it a subject of interest in drug development and other scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetic acid;dihydrochloride typically involves the deuteration of piperazine followed by the introduction of the acetic acid moiety. The deuteration process can be achieved using deuterium gas or deuterated reagents under specific conditions to ensure the incorporation of deuterium atoms at the desired positions. The final step involves the formation of the dihydrochloride salt, which is achieved by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale deuteration processes, followed by purification steps to ensure the high purity of the final product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetic acid;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetic acid;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of drug metabolism and pharmacokinetics.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetic acid;dihydrochloride involves its interaction with specific molecular targets in the body. The deuterium atoms can influence the compound’s metabolic stability and reduce the rate of metabolic degradation, leading to prolonged activity. The molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Piperazine: The non-deuterated parent compound.
Deuterated Piperazine Derivatives: Other deuterated analogs with different substitution patterns.
Uniqueness
The uniqueness of 2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetic acid;dihydrochloride lies in its specific deuteration pattern, which can significantly alter its pharmacokinetic and pharmacodynamic properties compared to non-deuterated analogs. This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C6H14Cl2N2O2 |
|---|---|
分子量 |
225.14 g/mol |
IUPAC 名称 |
2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetic acid;dihydrochloride |
InChI |
InChI=1S/C6H12N2O2.2ClH/c9-6(10)5-8-3-1-7-2-4-8;;/h7H,1-5H2,(H,9,10);2*1H/i1D2,2D2,3D2,4D2;; |
InChI 键 |
VRHFOVPTDPQEMN-VHGLFXLXSA-N |
手性 SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC(=O)O)([2H])[2H])[2H].Cl.Cl |
规范 SMILES |
C1CN(CCN1)CC(=O)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




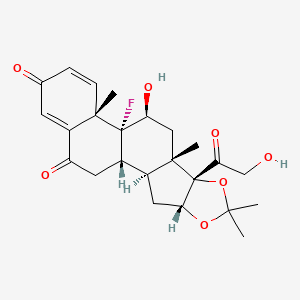
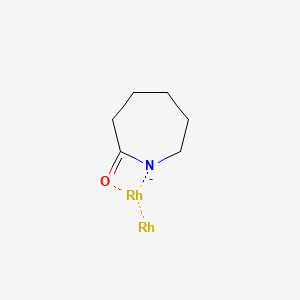
![3-(4-chlorophenyl)sulfanyl-2-thiophen-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13860604.png)
![(2S)-N-[(2S,3S)-4-[(3R,4aR,8aR)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B13860606.png)
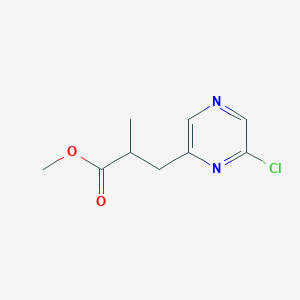
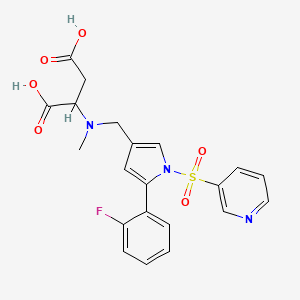
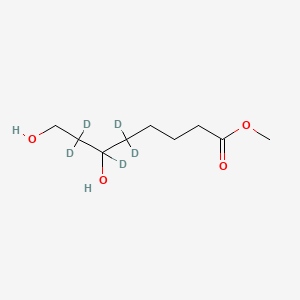

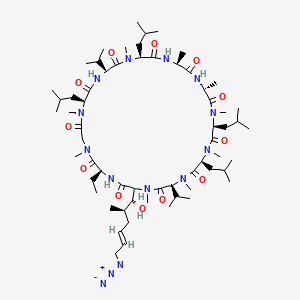

![ethyl N-[2-amino-4-[(4-chlorothiophen-2-yl)methoxy]phenyl]carbamate](/img/structure/B13860646.png)
